molecular formula C20H19BrN2O3S B5141554 N-(4-bromo-3-methylphenyl)-2-[methylsulfonyl(naphthalen-1-yl)amino]acetamide

N-(4-bromo-3-methylphenyl)-2-[methylsulfonyl(naphthalen-1-yl)amino]acetamide

Cat. No.: B5141554
M. Wt: 447.3 g/mol
InChI Key: KOEKMBVQPOVKJG-UHFFFAOYSA-N
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Description

N-(4-bromo-3-methylphenyl)-2-[methylsulfonyl(naphthalen-1-yl)amino]acetamide is a complex organic compound characterized by its unique structure, which includes a brominated phenyl group, a naphthyl group, and a sulfonamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-3-methylphenyl)-2-[methylsulfonyl(naphthalen-1-yl)amino]acetamide typically involves multiple steps, starting with the bromination of 3-methylphenyl compounds. The brominated intermediate is then reacted with naphthylamine derivatives under controlled conditions to form the desired sulfonamide linkage. Common reagents used in these reactions include bromine, naphthylamine, and sulfonyl chlorides. The reaction conditions often require specific temperatures and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-3-methylphenyl)-2-[methylsulfonyl(naphthalen-1-yl)amino]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.

    Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

N-(4-bromo-3-methylphenyl)-2-[methylsulfonyl(naphthalen-1-yl)amino]acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-bromo-3-methylphenyl)-2-[methylsulfonyl(naphthalen-1-yl)amino]acetamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites, while the brominated phenyl and naphthyl groups provide hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-bromo-3-methylphenyl)-N-(methylsulfonyl)methanesulfonamide
  • N-(4-bromo-3-methylphenyl)-2-(methylsulfonyl)acetamide

Uniqueness

N-(4-bromo-3-methylphenyl)-2-[methylsulfonyl(naphthalen-1-yl)amino]acetamide is unique due to the presence of both a naphthyl group and a sulfonamide linkage, which confer specific chemical and biological properties not found in similar compounds. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-(4-bromo-3-methylphenyl)-2-[methylsulfonyl(naphthalen-1-yl)amino]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19BrN2O3S/c1-14-12-16(10-11-18(14)21)22-20(24)13-23(27(2,25)26)19-9-5-7-15-6-3-4-8-17(15)19/h3-12H,13H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOEKMBVQPOVKJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)CN(C2=CC=CC3=CC=CC=C32)S(=O)(=O)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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